molecular formula C21H15Cl2N3OS3 B12036104 N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12036104
M. Wt: 492.5 g/mol
InChI Key: VMHFGUAOZBQDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique structure combining a dichlorophenyl group, a naphthalenylmethyl sulfanyl group, and a thiadiazolyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Naphthalenylmethyl Group: The naphthalenylmethyl group can be introduced through a nucleophilic substitution reaction using naphthalenylmethyl chloride and a suitable base.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3,5-dichloroaniline and chloroacetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. The naphthalenylmethyl group may enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-({5-[(phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(3,5-dichlorophenyl)-2-({5-[(2-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of the naphthalenylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H15Cl2N3OS3

Molecular Weight

492.5 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15Cl2N3OS3/c22-15-8-16(23)10-17(9-15)24-19(27)12-29-21-26-25-20(30-21)28-11-14-6-3-5-13-4-1-2-7-18(13)14/h1-10H,11-12H2,(H,24,27)

InChI Key

VMHFGUAOZBQDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.